(2,3-Dimethylphenoxy)acetyl chloride

Beschreibung

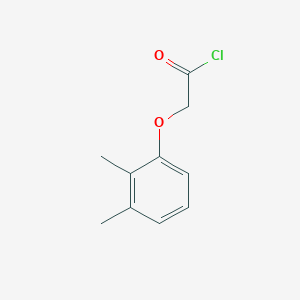

(2,3-Dimethylphenoxy)acetyl chloride (CAS No. 40926-74-7) is an organochlorine compound with the molecular formula C₁₀H₁₁ClO₂ and a molecular weight of 198.65 g/mol. It is characterized by a phenoxy group substituted with methyl groups at the 2- and 3-positions, linked to an acetyl chloride moiety. This compound is primarily used as a synthetic intermediate in the preparation of pharmaceuticals, agrochemicals, and bioactive molecules due to its reactivity in nucleophilic acyl substitution reactions .

Key properties:

Eigenschaften

IUPAC Name |

2-(2,3-dimethylphenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7-4-3-5-9(8(7)2)13-6-10(11)12/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYBMBJPVUBCKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901283216 | |

| Record name | 2-(2,3-Dimethylphenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901283216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40926-74-7 | |

| Record name | 2-(2,3-Dimethylphenoxy)acetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40926-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,3-Dimethylphenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901283216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(2,3-Dimethylphenoxy)acetyl chloride can be synthesized through the reaction of (2,3-dimethylphenoxy)acetic acid with thionyl chloride. The reaction typically involves refluxing the mixture for several hours, followed by the removal of excess thionyl chloride under reduced pressure . The general reaction is as follows:

(2,3-Dimethylphenoxy)acetic acid+Thionyl chloride→(2,3-Dimethylphenoxy)acetyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In industrial settings, the production of (2,3-Dimethylphenoxy)acetyl chloride follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and removal of by-products is common to enhance efficiency and safety .

Analyse Chemischer Reaktionen

Types of Reactions

(2,3-Dimethylphenoxy)acetyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

Hydrolysis: In the presence of water, (2,3-Dimethylphenoxy)acetyl chloride hydrolyzes to form (2,3-dimethylphenoxy)acetic acid and hydrogen chloride.

Reduction: It can be reduced to (2,3-dimethylphenoxy)ethanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions.

Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

Hydrolysis Conditions: Aqueous solutions or moist environments facilitate hydrolysis.

Major Products Formed

Esters: Formed by reaction with alcohols.

Amides: Formed by reaction with amines.

(2,3-Dimethylphenoxy)acetic acid: Formed by hydrolysis.

Wissenschaftliche Forschungsanwendungen

(2,3-Dimethylphenoxy)acetyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients.

Industry: Applied in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2,3-Dimethylphenoxy)acetyl chloride primarily involves its reactivity as an acylating agent. The acetyl chloride group readily reacts with nucleophiles, leading to the formation of new chemical bonds. This reactivity is due to the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2,6-Dimethylphenoxy Derivatives

- HBK14 (1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride): Molecular Formula: C₂₃H₃₁ClN₂O₃. Activity: Exhibits anticonvulsant activity in the maximal electroshock seizure (MES) assay (ED₅₀ = 100 mg/kg in mice) .

2-Chloro-6-methylphenoxy Derivatives

- HBK15 (1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride): Molecular Formula: C₂₂H₂₈Cl₂N₂O₃. Activity: Moderate anticonvulsant activity (ED₅₀ = 150 mg/kg) with increased lipophilicity due to the chloro substituent . Comparison: Chlorine substitution enhances halogen bonding but may reduce metabolic stability compared to methyl groups in (2,3-dimethylphenoxy)acetyl chloride.

Acetamide and Chloroacetamide Analogues

2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide

- Molecular Formula: C₁₀H₁₁Cl₂NO.

- Activity: Used in crystallography studies; its N–H bond conformation differs from (2,3-dimethylphenoxy)acetyl chloride due to dichloro substitution, affecting hydrogen bonding patterns .

- Comparison: The absence of a phenoxy group reduces its utility in forming ester or amide linkages, limiting its role as a synthetic building block.

2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide

Anticonvulsant Aroxyethylamines and Aminoalkanols

N-(2,3-Dimethylphenoxy)alkyl Aminoalkanols

- Compound VIII (from ): Structure: Features a 2,3-dimethylphenoxy group linked to an aminoalkanol chain. Activity: 75% protection in MES assays (rats, oral) at 0.5 h, indicating rapid absorption . Comparison: The aminoalkanol moiety introduces hydrogen-bonding capacity, enhancing CNS penetration compared to the acetyl chloride’s electrophilic nature.

Aroxyacetamides

- Comparison: Acetamide derivatives derived from (2,3-dimethylphenoxy)acetyl chloride may retain bioactivity but require additional synthetic steps for amidation.

Agrochemical Derivatives

Pyrimidifen (5-chloro-N-(2-(4-(2-ethoxyethyl)-2,3-dimethylphenoxy)ethyl)-6-ethyl-4-pyrimidinamine):

Key Research Findings

Substituent Effects: The 2,3-dimethylphenoxy group balances lipophilicity and steric effects, making it versatile for both agrochemical and pharmaceutical applications. Derivatives with chloro or ethoxy groups (e.g., HBK15, pyrimidifen) exhibit enhanced target binding but require careful toxicity profiling .

Synthetic Utility: (2,3-Dimethylphenoxy)acetyl chloride’s reactivity enables efficient synthesis of anticonvulsant aroxyacetamides and aminoalkanols, though downstream modifications (e.g., amidation, alkylation) are critical for bioactivity .

Biological Performance: Compounds retaining the 2,3-dimethylphenoxy moiety show superior CNS penetration and metabolic stability compared to 2,6-dimethyl or chlorinated analogs .

Biologische Aktivität

(2,3-Dimethylphenoxy)acetyl chloride is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

(2,3-Dimethylphenoxy)acetyl chloride is characterized by its phenoxy group, which enhances its interaction with biological targets. The presence of the acetyl chloride moiety suggests potential reactivity that can be exploited in medicinal chemistry.

The biological activity of (2,3-Dimethylphenoxy)acetyl chloride can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The phenoxy group can engage with hydrophobic pockets in proteins, while the acetyl chloride can form covalent bonds with nucleophilic sites in target proteins. This dual interaction may lead to modulation of enzymatic activities and receptor functions, resulting in various biological effects.

Antimicrobial Properties

Research has indicated that (2,3-Dimethylphenoxy)acetyl chloride exhibits notable antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it was found to have significant activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported in the low microgram range .

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15.62 | 31.25 |

| Staphylococcus epidermidis | 3.91 | 15.62 |

| Escherichia coli | 62.5 | >2000 |

This table summarizes the antimicrobial activity of (2,3-Dimethylphenoxy)acetyl chloride against selected bacterial strains.

Anti-inflammatory Effects

In addition to its antimicrobial properties, (2,3-Dimethylphenoxy)acetyl chloride has shown promise as an anti-inflammatory agent. Studies have demonstrated that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo models .

Study on Antineoplastic Activity

A notable study explored the antineoplastic potential of compounds related to (2,3-Dimethylphenoxy)acetyl chloride. The research demonstrated that these compounds could inhibit tumor growth in animal models through mechanisms involving apoptosis and cell cycle arrest .

Evaluation of Cholinesterase Inhibition

Another significant area of research involves the compound's effect on cholinesterase enzymes. Preliminary findings suggest that derivatives of (2,3-Dimethylphenoxy)acetyl chloride exhibit moderate inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurotransmission regulation .

| Compound | AChE IC50 (µM) |

|---|---|

| (2,3-Dimethylphenoxy)acetyl chloride | 40.64 |

| Tacrine | 0.11 |

This table highlights the comparative AChE inhibitory activities of (2,3-Dimethylphenoxy)acetyl chloride and tacrine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.